molecular formula C10H18BrNO3 B6258473 tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate CAS No. 1565744-06-0

tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate

Cat. No. B6258473
CAS RN: 1565744-06-0
M. Wt: 280.2
InChI Key:
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Description

Tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate is a chemical compound with potential applications in various fields of research and industry, including catalysis, drug discovery, and material science. The compound has the molecular formula C10H13BrN2O3 .


Synthesis Analysis

The synthesis of this compound involves several steps. The pyridine is reacted with hydrobromic acid in a nucleophilic substitution reaction to produce 5-bromo pyridine. A hydroxylation reaction is then carried out to introduce a hydroxy group into the 5-bromo pyridine. Finally, a tert-butyl carbamate group is introduced into the 5-bromo-3-hydroxy pyridine to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a carbamate group (tert-butyl N-), a bromo group (5-bromo), and an oxo group (4-oxo) on a pentan-2-yl chain .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive groups such as the carbamate and bromo groups. For instance, it can potentially act as a catalyst in other types of reactions, such as the synthesis of pharmaceutical compounds or natural products.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.13 and a density of 1.552. It has a predicted boiling point of 363.8±42.0 °C .

Safety and Hazards

The compound should be handled with care as it may have certain toxicity. Direct contact with skin and eyes should be avoided. In case of a fire, water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam can be used as extinguishing media .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate involves the reaction of tert-butyl carbamate with 5-bromo-4-oxopentanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "tert-butyl carbamate", "5-bromo-4-oxopentanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a dry solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution and stir for 10 minutes.", "Step 3: Add 5-bromo-4-oxopentanoic acid to the solution and stir for 24 hours at room temperature.", "Step 4: Filter the solution to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system.", "Step 7: Obtain tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate as a white solid." ] }

CAS RN

1565744-06-0

Product Name

tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate

Molecular Formula

C10H18BrNO3

Molecular Weight

280.2

Purity

95

Origin of Product

United States

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